

Unveiling the Potency of Withaperuvin C Analogs: A Structure-Activity Relationship Guide

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Compound of Interest		
Compound Name:	Withaperuvin C	
Cat. No.:	B211718	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **Withaperuvin C** analogs, focusing on their structure-activity relationships in anticancer and anti-inflammatory applications. The information is presented through compiled experimental data, detailed methodologies, and visual representations of key signaling pathways.

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family, have garnered significant attention for their diverse pharmacological properties. Among them, **Withaperuvin C** and its analogs have emerged as promising candidates for drug development due to their potent cytotoxic and anti-inflammatory activities. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more effective and selective therapeutic agents.

Comparative Biological Activity of Withaperuvin C and Its Analogs

The biological efficacy of **Withaperuvin C** and its derivatives has been evaluated across various cancer cell lines and in assays measuring anti-inflammatory responses. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Cytotoxic Activity Against Cancer Cell Lines



The cytotoxicity of **Withaperuvin C** and its analogs is a key area of investigation. The presence of specific functional groups, such as an α,β -unsaturated ketone in ring A and a $5\beta,6\beta$ -epoxide, has been suggested to be important for their anticancer effects.

Compound	Cell Line	IC50 (μM)	Reference
Withaperuvin C	HepG2 (Liver)	-	[1]
SK-LU-1 (Lung)	-	[1]	
MCF7 (Breast)	-	[1]	_
28- hydroxywithaperuvin C	HepG2 (Liver)	-	[1]
Physaperuvin G	HepG2 (Liver)	-	[1]
Withanolide J	HepG2 (Liver)	2.01 ± 0.12	[2]
Physapruin A	HepG2 (Liver)	0.96 ± 0.05	[2]
Isowithametelin	MCF-7 (Breast)	4.3 ± 0.93 (μg/ml)	[3]
LU-1 (Lung)	6.9 ± 1.3 (μg/ml)	[3]	_
PC-3 (Prostate)	0.01 ± 0.001 (μg/ml)	[3]	

Note: Some IC50 values were not explicitly available in the provided search results and are indicated with a "-". The activity of some compounds was reported in $\mu g/ml$.

Anti-inflammatory Activity

Withaperuvin C and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.



Compound	Assay	IC50 (μM)	Reference
Withaperuvin C	NO Production (LPS-induced RAW 264.7)	2.4	[4]
NF-κB Inhibition (TNF-α-induced)	5.6	[4][5]	
4β- Hydroxywithanolide E	NO Production (LPS-induced RAW 264.7)	0.32	[4]
NF-κB Inhibition (TNF-α-induced)	0.04	[4][5]	
Physalactone	NO Production (LPS-induced RAW 264.7)	2.3	[4]
NF-κB Inhibition (TNF-α-induced)	0.3	[5]	
Withanolide J	NO Production (LPS-induced RAW 264.7)	3.55 ± 0.12	[2]

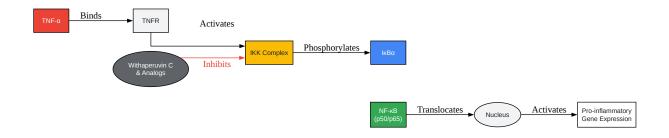
Key Signaling Pathways

The biological activities of **Withaperuvin C** analogs are mediated through their interaction with critical cellular signaling pathways, primarily the NF-kB and apoptosis pathways.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a crucial regulator of inflammation. Withanolides can inhibit this pathway, leading to a reduction in the production of proinflammatory mediators.





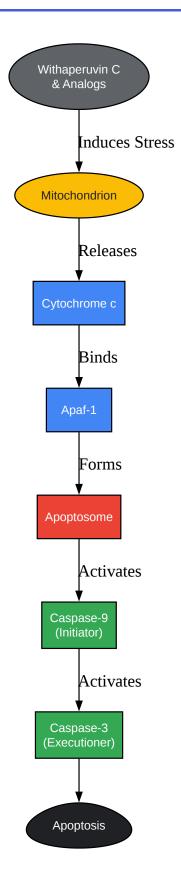
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Caption: Inhibition of the NF-кВ signaling pathway by Withaperuvin C analogs.

Apoptosis Signaling Pathway

Withaperuvin C and its analogs can induce programmed cell death (apoptosis) in cancer cells, a key mechanism of their anticancer activity. This is often mediated through the intrinsic (mitochondrial) pathway.





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Caption: Induction of the intrinsic apoptosis pathway by Withaperuvin C analogs.



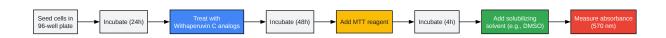
Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activity of **Withaperuvin C** analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:



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Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

- Cell Seeding: Plate cells (e.g., HepG2, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of Withaperuvin C analogs and incubate for 48 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.



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Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Workflow:



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Caption: Workflow for the Griess assay for nitric oxide production.

Detailed Steps:

- Cell Seeding: Plate murine macrophage cells (RAW 264.7) in a 96-well plate and incubate for 24 hours.
- Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of
 Withaperuvin C analogs for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 μg/mL) to induce NO production. Incubate for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant and incubate for 10 minutes at room temperature.
- Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

In conclusion, the presented data highlights the significant potential of **Withaperuvin C** and its analogs as anticancer and anti-inflammatory agents. The structure-activity relationship insights gleaned from this comparative analysis can guide the rational design and synthesis of novel, more potent withanolide-based therapeutics. The provided experimental protocols and pathway



diagrams serve as valuable resources for researchers in the field of drug discovery and development.

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